1H-Indole-6-carboxamide: A Technical Overview of its Chemical Properties and Structure
1H-Indole-6-carboxamide: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-6-carboxamide is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, making its derivatives, such as 1H-Indole-6-carboxamide, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and structural features of 1H-Indole-6-carboxamide, based on currently available data.
Chemical Structure and Properties
1H-Indole-6-carboxamide is characterized by an indole ring system with a carboxamide group attached at the 6-position of the benzene ring.
Structure:
Caption: Chemical structure of 1H-Indole-6-carboxamide.
Table 1: Physicochemical Properties of 1H-Indole-6-carboxamide
| Property | Value | Source |
| IUPAC Name | 1H-indole-6-carboxamide | PubChem[1] |
| CAS Number | 1670-88-8 | PubChem[1] |
| Molecular Formula | C₉H₈N₂O | PubChem[1] |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2)C(=O)N | PubChem[1] |
| InChI Key | KJLFFCRGGGXQKE-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Spectral Data
Detailed experimental spectral data for 1H-Indole-6-carboxamide is limited. However, based on the known structure, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, and the -NH₂ protons of the carboxamide group. The chemical shifts and coupling constants would be characteristic of the substituted indole ring system.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxamide group would appear at a characteristic downfield chemical shift.
Mass Spectrometry: Mass spectrometry data from PubChem indicates a molecular ion peak (M+) at m/z 160, consistent with the molecular weight of the compound.[1]
Synthesis
A specific, detailed experimental protocol for the synthesis of 1H-Indole-6-carboxamide is not widely published. However, a common and logical synthetic route would involve the amidation of the corresponding carboxylic acid, 1H-indole-6-carboxylic acid.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 1H-Indole-6-carboxamide.
General Experimental Protocol for Amidation of 1H-Indole-6-carboxylic Acid:
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
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1H-Indole-6-carboxylic acid
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Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
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Activation of the Carboxylic Acid:
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To a solution of 1H-indole-6-carboxylic acid in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
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The reaction mixture is typically stirred at room temperature until the conversion to the acyl chloride is complete, which can be monitored by thin-layer chromatography (TLC).
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The excess activating agent and solvent are removed under reduced pressure.
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Amidation:
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The crude acyl chloride is redissolved in an anhydrous aprotic solvent.
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The solution is then treated with a source of ammonia, such as concentrated ammonium hydroxide or by bubbling ammonia gas through the solution, typically at a low temperature (e.g., 0 °C) to control the reaction exotherm.
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The reaction is stirred until completion, as indicated by TLC.
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Work-up and Purification:
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The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude 1H-Indole-6-carboxamide is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.
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Note: Alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine base can also be employed for the direct conversion of the carboxylic acid to the amide.
Biological Activity and Signaling Pathways
While the indole carboxamide scaffold is present in many biologically active molecules, specific studies on the biological activity and mechanism of action of 1H-Indole-6-carboxamide are not extensively reported in the scientific literature. Research on related indole carboxamide derivatives suggests that this class of compounds can exhibit a range of pharmacological activities, including but not limited to:
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Enzyme Inhibition: Various indole carboxamide derivatives have been investigated as inhibitors of enzymes such as kinases, polymerases, and histone deacetylases.
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Receptor Modulation: Some indole carboxamides act as ligands for various receptors, including cannabinoid and dopamine receptors.
Without specific research on 1H-Indole-6-carboxamide, it is not possible to provide a definitive account of its biological targets or to construct diagrams of any signaling pathways it may modulate. Further investigation is required to elucidate the pharmacological profile of this specific isomer.
Conclusion
1H-Indole-6-carboxamide is a molecule of interest due to its core indole structure, a well-established pharmacophore. While its fundamental chemical properties are known, there is a notable lack of specific experimental data in the public domain, particularly regarding its detailed spectral characterization and biological activity. The synthetic route via amidation of 1H-indole-6-carboxylic acid is a plausible and standard chemical transformation. Future research into the specific biological targets and mechanisms of action of 1H-Indole-6-carboxamide will be crucial in determining its potential therapeutic applications.
